molecular formula C20H21NO2 B5648873 1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone

1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone

Cat. No. B5648873
M. Wt: 307.4 g/mol
InChI Key: RFYKHXWSTXCUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone, commonly known as EBK, is a synthetic designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects. EBK is a new psychoactive substance that has emerged in the market and has been used as a recreational drug. The chemical structure of EBK is similar to other cathinones, such as methcathinone and mephedrone, which are known to have stimulant effects.

Mechanism of Action

The mechanism of action of EBK is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, which leads to increased levels of dopamine, serotonin, and norepinephrine in the brain. This results in the euphoric and stimulating effects of the drug.
Biochemical and Physiological Effects
EBK has been found to have similar effects to other cathinones, such as increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine, serotonin, and norepinephrine in the brain, which results in the euphoric and stimulating effects of the drug.

Advantages and Limitations for Lab Experiments

EBK has advantages and limitations for lab experiments. One advantage is that it is a new psychoactive substance that has not been extensively studied, which provides opportunities for new research. However, the use of EBK in lab experiments is limited due to its potential for abuse and its illegal status in many countries.

Future Directions

There are several future directions for research on EBK. One direction is to study its potential use in treating depression and anxiety disorders. Another direction is to study its effects on the central nervous system in more detail. Additionally, research could be done on the potential for abuse and addiction of EBK. Overall, there is a need for more research on EBK to fully understand its effects and potential uses.

Synthesis Methods

EBK is synthesized from 2-bromo-4'-methoxypropiophenone, which is reacted with ethyl magnesium bromide to form 1-(2-bromo-4'-methoxyphenyl)propan-2-ol. This intermediate is then reacted with sodium hydride and 2-methylindole to form 1-(2-bromo-4'-methoxyphenyl)-2-methyl-1H-indol-3-ol. Finally, this compound is reacted with benzyl chloride to form 1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone.

Scientific Research Applications

EBK has been used as a research chemical to study its effects on the central nervous system. It has been found to have similar effects to other cathinones, such as increased dopamine and serotonin release. EBK has also been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

1-(1-benzyl-5-ethoxy-2-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-23-17-10-11-19-18(12-17)20(15(3)22)14(2)21(19)13-16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYKHXWSTXCUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone

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